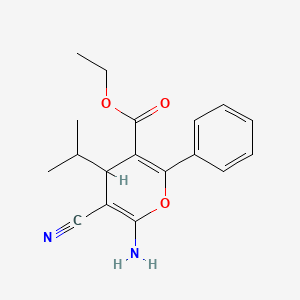

ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C18H20N2O3 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

ethyl 6-amino-5-cyano-2-phenyl-4-propan-2-yl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C18H20N2O3/c1-4-22-18(21)15-14(11(2)3)13(10-19)17(20)23-16(15)12-8-6-5-7-9-12/h5-9,11,14H,4,20H2,1-3H3 |

InChI-Schlüssel |

MWPCIJANSMOIRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC(=C(C1C(C)C)C#N)N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Catalyst : Piperidine (10 mol%) or triethylamine.

-

Solvent : Ethanol or water.

-

Temperature : 60–80°C.

-

Time : 2–4 hours.

Key Challenges :

-

Competitive dimerization of malononitrile at elevated temperatures.

-

Steric hindrance from the isopropyl group necessitates prolonged reaction times.

Green Synthesis Using Nano MgO in Aqueous Media

Nano MgO-catalyzed synthesis in water offers an eco-friendly alternative. The protocol involves:

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst loading | 15 mg |

| Solvent | Water |

| Temperature | 80°C |

| Time | 90 minutes |

| Yield | 92% |

Advantages :

Characterization Data :

-

IR (KBr) : 3420 cm⁻¹ (N–H), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.85 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 4.12 (q, 2H, J = 7.1 Hz, OCH₂), 6.89 (s, 2H, NH₂).

Ultrasound-Assisted Catalyst-Free Synthesis

Ultrasound irradiation accelerates reactions without catalysts. The method involves:

Performance Metrics

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water |

| Temperature | 60°C |

| Time | 25 minutes |

| Yield | 88% |

Advantages :

Heterogeneous Catalysis Using CsOH/γ-Al₂O₃

CsOH/γ-Al₂O₃ acts as a recyclable basic catalyst. The procedure includes:

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst loading | 20 mol% |

| Solvent | Ethanol |

| Temperature | 25°C |

| Time | 45 minutes |

| Yield | 89% |

Reusability : The catalyst retains 85% activity after five cycles.

Solvent-Free Synthesis with KOH-Loaded CaO

KOH-loaded CaO (20 wt%) enables rapid synthesis under solvent-free conditions:

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Solvent | None |

| Temperature | 60°C |

| Time | 12 minutes |

| Yield | 94% |

Advantages :

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Green Metrics |

|---|---|---|---|---|---|

| Conventional | Piperidine | Ethanol | 2–4 hours | 80% | Moderate |

| Nano MgO | Nano MgO | Water | 90 minutes | 92% | High (aqueous, recyclable) |

| Ultrasound | None | Ethanol/H₂O | 25 minutes | 88% | High (energy-efficient) |

| CsOH/γ-Al₂O₃ | CsOH/γ-Al₂O₃ | Ethanol | 45 minutes | 89% | Moderate (recyclable) |

| KOH/CaO | KOH/CaO | Solvent-free | 12 minutes | 94% | High (solvent-free) |

Key Trends :

-

Solvent-free and ultrasound-assisted methods prioritize sustainability.

-

Nano MgO and KOH/CaO offer superior yields and recyclability.

Mechanistic Insights and Spectral Validation

The reaction proceeds through a cascade of Knoevenagel condensation , Michael addition , and cyclization . Spectral data confirm the structure:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydroxylamine and hydrazine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like morpholine, piperidine, or aniline are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include oximes, hydrazones, primary amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate has been studied for its potential pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyran compounds can inhibit enzymes associated with inflammatory pathways, making them candidates for drug development.

- Case Study: A study demonstrated that related pyran derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structural modifications in ethyl 6-amino-5-cyano compounds can enhance their efficacy against inflammation-related diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclization processes.

- Synthesis Example: Researchers have synthesized ethyl 6-amino derivatives through a multi-step reaction involving malononitrile and substituted aldehydes. This process highlights the compound's utility in generating diverse chemical libraries for further exploration .

Material Science

The properties of ethyl 6-amino-5-cyano compounds have been explored in the field of material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bulkier substituents (e.g., isopropyl, 3,4-dimethoxyphenyl) often require longer reaction times or higher temperatures .

- Catalysts like KF-Al₂O₃ or ionic liquids improve yields and enable greener syntheses .

Physicochemical and Crystallographic Properties

Substituents influence molecular planarity, hydrogen bonding, and crystal packing.

Key Observations :

Biologische Aktivität

Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate is a compound belonging to the pyran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, a cyano group, and a phenyl moiety, contributing to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological molecules, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl 6-amino-5-cyano compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivative was found to be as low as 0.22 μg/mL, indicating potent antibacterial activity .

- Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of pyran derivatives:

- Cell Line Studies : In studies involving various cancer cell lines, ethyl 6-amino-5-cyano derivatives exhibited notable cytotoxic effects. For example, compounds were tested against human cancer cell lines with IC50 values indicating significant antiproliferative activity .

- Mechanistic Insights : The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities reported for ethyl 6-amino-5-cyano derivatives:

| Activity Type | Details | Reference |

|---|---|---|

| Antimicrobial | MIC values as low as 0.22 μg/mL | |

| Biofilm Inhibition | Effective against S. aureus biofilms | |

| Anticancer | Significant cytotoxicity in cancer cell lines |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study investigated various derivatives of ethyl 6-amino compounds for their antimicrobial properties, revealing that modifications in the molecular structure significantly affected their activity profiles. The most promising compounds were further explored for their potential in drug development .

- Anticancer Research : Another research focused on the synthesis of new pyran derivatives and their evaluation against different cancer cell lines. Results indicated that specific substitutions enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. What are the standard synthetic routes for ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via a one-pot, multi-component reaction. A typical method involves refluxing ethyl acetoacetate (1.3 g, 0.01 mol) with α,β-ethylenic nitrile (1.2 g, 0.01 mol) in ethanol for 3 hours, followed by rotary evaporation, ether washing, and ethanol recrystallization (yield: 75%, m.p. 118°C) . Pyridine is used as a base to facilitate cyclization. Optimization focuses on solvent choice (ethanol vs. ionic liquids for greener synthesis ), stoichiometry, and reflux duration.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Confirm functional groups: νCN (2183 cm⁻¹), νNH₂ (3334–3398 cm⁻¹), νC=O (1692 cm⁻¹) .

- NMR Analysis :

- ¹H NMR (CDCl₃): δ 1.29 (t, CH₃), 4.21 (q, OCH₂), 0.81–0.97 (isopropyl CH₃) .

- ¹³C NMR : Key signals at δ 166.62 (ester C=O), 160.23 (pyran ring C), 120.42 (cyano C) .

- X-ray Diffraction : Resolves crystal packing and hydrogen bonding (e.g., N–H⋯N and N–H⋯O interactions) .

Q. How is the crystal structure of this compound determined, and what structural insights are gained?

Single-crystal X-ray diffraction (Bruker SMART CCD) reveals triclinic symmetry (space group P1) with unit cell parameters:

- a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å

- α = 65.65°, β = 69.68°, γ = 76.11° . The pyran ring is nearly planar (r.m.s. deviation: 0.059 Å), and hydrogen bonds (N–H⋯N: 3.027 Å, N–H⋯O: 2.19 Å) stabilize pseudo-dimeric packing .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the physicochemical properties of this compound?

N–H⋯N and N–H⋯O hydrogen bonds form infinite chains along the [100] direction, creating a 3D network with R₂²(12) graph-set motifs . These interactions enhance thermal stability (m.p. 118°C) and solubility in polar solvents. Computational studies (e.g., Hirshfeld surface analysis) can quantify intermolecular forces and predict crystallinity .

Q. What mechanistic pathways explain the formation of this pyran derivative in multi-component reactions?

The reaction proceeds via:

- Knoevenagel Condensation : Ethyl acetoacetate and α,β-ethylenic nitrile form an α,β-unsaturated intermediate.

- Michael Addition : Nucleophilic attack by the amino group on the nitrile-activated α-carbon.

- Cyclization : Intramolecular ester carbonyl attack forms the pyran ring . DFT calculations can model transition states and charge distribution during cyclization.

Q. Can alternative solvents or catalysts improve the sustainability of this synthesis?

Ionic liquids (e.g., [2-aminobenzoato][PF₆]) enable solvent-free, room-temperature synthesis with comparable yields (~70–80%) . Comparative studies should assess energy efficiency (via E-factor calculations) and waste reduction.

Q. How do substituent variations (e.g., phenyl vs. methyl groups) affect biological activity or crystallinity?

- Antimicrobial Activity : 4-Isopropyl and phenyl substituents enhance lipophilicity, improving membrane penetration (observed in related pyran derivatives ).

- Crystal Packing : Bulkier substituents (e.g., 4-methylphenyl) disrupt hydrogen-bonding networks, reducing melting points by 10–15°C compared to methyl analogs .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for similar pyran derivatives?

- NMR Shifts : Substituent electronegativity (e.g., cyano vs. ester groups) causes δ variations of ±0.3 ppm. Always reference internal standards (e.g., TMS).

- IR Bands : Solvent polarity (e.g., CDCl₃ vs. KBr pellets) may shift νCN by 10–20 cm⁻¹ .

- X-ray Refinement : Discrepancies in Flack parameters (e.g., due to merged Friedel pairs) require re-refinement with anomalous scattering data .

Methodological Tables

Q. Table 1: Comparative Hydrogen-Bond Parameters

| Interaction Type | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| N–H⋯N | 0.86 | 2.19 | 3.027 | 163 | |

| N–H⋯O | 0.86 | 2.19 | 2.95 | 158 |

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1 | |

| Unit Cell Volume (ų) | 668.80 | |

| R-Factor | 0.046 | |

| CCDC Deposition Number | 738120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.